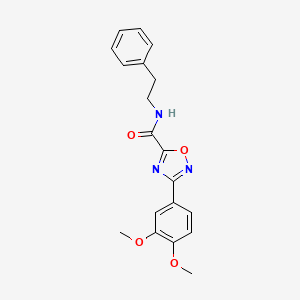![molecular formula C21H22ClN3O B6085521 3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6085521.png)
3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.
Wirkmechanismus
3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system of the brain. By blocking the activity of this receptor, this compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various brain regions, including the prefrontal cortex, striatum, and hippocampus. This compound has been shown to enhance cognitive function, improve working memory, and reduce impulsive behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide in laboratory experiments include its high potency and selectivity for the dopamine D4 receptor, which allows for precise modulation of this receptor's activity. However, the limitations of using this compound include its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
Future research directions for 3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide include exploring its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying its effects on cognitive function and behavior. Finally, the development of more selective and potent dopamine D4 receptor antagonists may provide new opportunities for the treatment of these conditions.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide involves several steps, including the reaction of 2-chlorobenzylamine with 1-ethylimidazole-2-carboxaldehyde to form the imidazole intermediate. This intermediate is then reacted with phenylpropanoic acid to produce the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide has been widely used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological conditions. This compound has been shown to have potential therapeutic applications in the treatment of schizophrenia, attention deficit hyperactivity disorder, and drug addiction.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[(1-ethylimidazol-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-2-25-13-12-23-20(25)15-24-21(26)14-18(16-8-4-3-5-9-16)17-10-6-7-11-19(17)22/h3-13,18H,2,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIROOARUUMWECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6085448.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide](/img/structure/B6085450.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-chlorophenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6085469.png)

![1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B6085485.png)
![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)
![5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6085514.png)
![5-(diethylamino)-2-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6085527.png)

